Methyl 4-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate
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Overview
Description
“Methyl 4-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate” is a chemical compound that belongs to the class of 1,3,5-triazine derivatives . These compounds are known for their various biological activities, including antimicrobial, antiviral, and anticancer properties .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives, such as the compound , often involves the use of cyanuric chloride . The desired products can be obtained through conventional methods or by using microwave irradiation, which results in less time, higher yield, and higher purity . The 4-aminobenzoic acid moiety is then esterified to afford methyl ester analogues .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a 1,3,5-triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms . The specific compound “this compound” would also contain a benzoate group and a sulfanylmethyl group attached to the triazine ring.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the replacement of chloride ions in cyanuric chloride and the esterification of the 4-aminobenzoic acid moiety .Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Tautomerism
A study described the synthesis and characterization of triazine-containing sulfonamide derivatives, highlighting the sulfonamide-sulfonimide tautomerism. These compounds, including a derivative closely related to the specified chemical, were synthesized and analyzed using spectroscopic, X-ray diffraction, and theoretical calculation methods, demonstrating strong intermolecular hydrogen bonds and significant interactions within their crystal structures (Branowska et al., 2022).
Drug Delivery Systems
Another research explored the encapsulation of lipophilic pyrenyl derivatives, including triazine derivatives, within water-soluble metalla-cages for drug delivery applications. The study indicated that these host-guest systems could significantly enhance cytotoxicity against human ovarian cancer cells compared to the empty cage, suggesting a potential avenue for delivering biologically relevant structures (Mattsson et al., 2010).
Metabolism Studies
Research into the metabolism of metsulfuron methyl in wheat and barley identified metabolites related to the methyl triazine structure, providing insights into the environmental fate and behavior of such compounds (Anderson et al., 1989).
Crystallographic Analysis
A study on the crystal structure of a compound structurally related to the query chemical revealed details about its crystal packing and hydrogen bonding, contributing to a deeper understanding of its solid-state behavior (Fun et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Given their various biological activities, 1,3,5-triazine derivatives are a promising area of research for the development of new therapeutic agents. Future research could focus on optimizing the synthesis process, exploring their mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies .
Properties
IUPAC Name |
methyl 4-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-22-14(20)12-7-5-11(6-8-12)10-23-15-17-13-4-2-3-9-19(13)16(21)18-15/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMRDEFOUGNOER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC(=O)N3C=CC=CC3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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